![molecular formula C13H17BrN2O4S B273201 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether, also known as ABP-700, is a chemical compound that has been extensively studied for its potential use as an anesthetic agent. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 432.36 g/mol. ABP-700 has been found to have unique properties that make it an attractive candidate for use in clinical anesthesia.
作用機序
The exact mechanism of action of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is not fully understood. However, it is believed that 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether exerts its anesthetic effects by interacting with specific receptors in the central nervous system. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to bind to the GABA-A receptor, which is a major inhibitory receptor in the brain. This binding results in the enhancement of GABAergic neurotransmission, leading to the induction of anesthesia.
Biochemical and Physiological Effects:
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce a number of biochemical and physiological effects. In preclinical studies, 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce dose-dependent reductions in heart rate, blood pressure, and respiratory rate. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a minimal effect on the electroencephalogram (EEG) activity, indicating that it produces a state of anesthesia without causing significant changes in brain activity.
実験室実験の利点と制限
One of the major advantages of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is its rapid onset of action and short duration of action, which makes it ideal for use in clinical anesthesia. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a favorable cardiovascular and respiratory safety profile, which makes it a safer alternative to other anesthetic agents. However, one of the limitations of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is its limited solubility, which can make it difficult to administer in certain clinical settings.
将来の方向性
There are several future directions for the study of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether in humans. Additionally, the potential use of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether in combination with other anesthetic agents is an area of interest for future research. Finally, the development of new formulations of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether that improve its solubility and ease of administration is an area of ongoing research.
合成法
The synthesis of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether involves a multi-step process that begins with the reaction of 4-bromoanisole with sodium hydride to form 4-bromoanisole sodium salt. This is followed by the reaction of the sodium salt with N-(4-chlorobenzoyl)piperazine to form 2-(4-chlorobenzoyl)-4-bromoanisole. The final step involves the reaction of 2-(4-chlorobenzoyl)-4-bromoanisole with sulfamide to form 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether.
科学的研究の応用
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been extensively studied for its potential use as an anesthetic agent. In preclinical studies, 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce rapid and reversible anesthesia with minimal cardiovascular and respiratory side effects. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a faster onset of action and a shorter duration of action compared to other anesthetic agents currently in use.
特性
製品名 |
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether |
---|---|
分子式 |
C13H17BrN2O4S |
分子量 |
377.26 g/mol |
IUPAC名 |
1-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)13-9-11(14)3-4-12(13)20-2/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
WHEDGQMIZHNWHU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
正規SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。